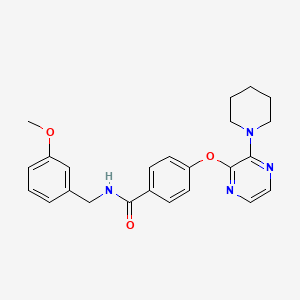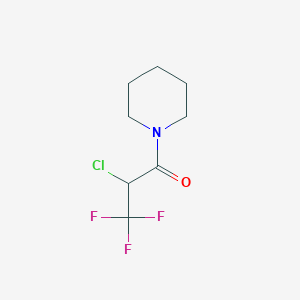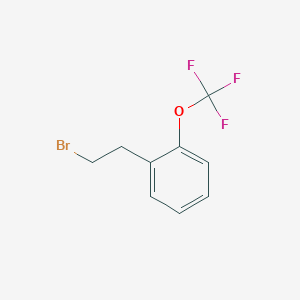![molecular formula C13H21BrO2 B2536957 Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate CAS No. 122699-69-8](/img/structure/B2536957.png)
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate, also known as tert-butyl bromomethylbicycloheptane carboxylate, is a chemical compound that is widely used in scientific research. This compound is synthesized through a multistep process and has been found to have a variety of applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is not fully understood. However, it is believed that this compound works by modifying the structure and function of various biological molecules, particularly enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can have a variety of downstream effects on cellular processes. Additionally, this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate in lab experiments is its versatility. This compound can be used in a variety of different applications, making it a valuable tool for researchers in a variety of fields. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain settings.
Direcciones Futuras
There are many potential future directions for research involving Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate. One area of interest is in the development of new pharmaceutical compounds that are based on the structure of this compound. Additionally, researchers may continue to explore the various biochemical and physiological effects of this compound in order to better understand its potential therapeutic applications. Finally, there may be opportunities to develop new synthetic methods for producing this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate and related compounds, which could further expand the range of applications for this valuable chemical.
Métodos De Síntesis
The synthesis of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate involves a multistep process that begins with the reaction of this compound 2-cyclopropylacetoacetate with sodium hydride. This reaction is followed by the addition of bromine to the resulting compound, which is then treated with sodium methoxide to yield the final product.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have a variety of applications in scientific research. One of the most common uses of this compound is in the synthesis of other chemical compounds, particularly those that have potential pharmaceutical applications. Additionally, this compound has been used in the development of new materials and in the study of various biological processes.
Propiedades
IUPAC Name |
tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGYTPMCPUCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC(C1)(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-phenylacetamide](/img/structure/B2536876.png)
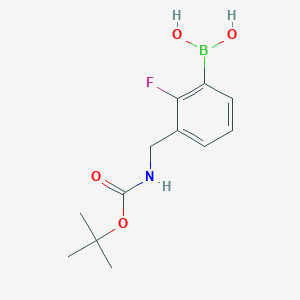
![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)

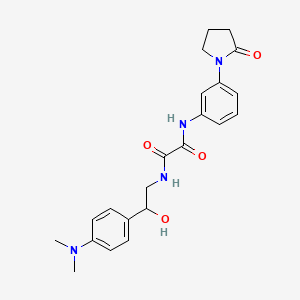

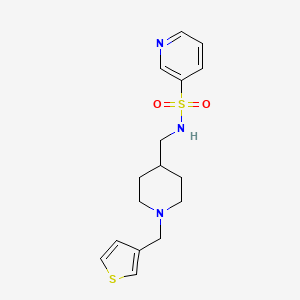
![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)

